molecular formula C23H23N5O2 B7692351 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole

3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B7692351
M. Wt: 401.5 g/mol
InChI Key: VKFSASVNEUFQNP-UHFFFAOYSA-N
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Description

3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole, also known as MQ1, is a small molecule that has been synthesized and studied for its potential applications in scientific research. MQ1 is a quinoline derivative that contains an oxadiazole ring and a piperazine group.

Mechanism of Action

The mechanism of action of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole involves its binding to the serotonin 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the modulation of neurotransmitter release and the regulation of neuronal activity. This compound has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. These effects are thought to be mediated by its binding to the serotonin 5-HT1A receptor and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood regulation. However, one limitation is that the effects of this compound may be specific to animal models and may not translate to humans.

Future Directions

There are several future directions for research on 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems that it modulates. Another direction is to study its potential therapeutic applications in the treatment of mood disorders and other neurological conditions. Additionally, further research is needed to determine the safety and efficacy of this compound in human subjects.

Synthesis Methods

The synthesis of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole involves a multistep process that starts with the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-(2-methoxyphenyl)-2-(2-benzoylphenylamino)acetamide. The final step involves the reaction of this intermediate with methylglyoxal to form this compound.

Scientific Research Applications

3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Properties

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-24-22(26-30-16)18-15-17-7-3-4-8-19(17)25-23(18)28-13-11-27(12-14-28)20-9-5-6-10-21(20)29-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFSASVNEUFQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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